molecular formula C20H24N6O B12242661 2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one

2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B12242661
M. Wt: 364.4 g/mol
InChI Key: PPAICRDFJTZGHI-UHFFFAOYSA-N
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Description

2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone oxides, while substitution reactions can introduce various functional groups onto the quinazolinone core .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including neurodegenerative disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of quinazolinone, piperazine, and pyrimidine moieties sets it apart from other similar compounds .

Properties

Molecular Formula

C20H24N6O

Molecular Weight

364.4 g/mol

IUPAC Name

2-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinazolin-4-one

InChI

InChI=1S/C20H24N6O/c1-4-15-14(2)21-13-22-18(15)25-9-11-26(12-10-25)20-23-17-8-6-5-7-16(17)19(27)24(20)3/h5-8,13H,4,9-12H2,1-3H3

InChI Key

PPAICRDFJTZGHI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CN=C1N2CCN(CC2)C3=NC4=CC=CC=C4C(=O)N3C)C

Origin of Product

United States

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